7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

Catalog No.
S13723522
CAS No.
M.F
C14H17ClN2O4
M. Wt
312.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydr...

Product Name

7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

IUPAC Name

4-chloro-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.75 g/mol

InChI

InChI=1S/C14H17ClN2O4/c1-14(2,3)21-13(20)17-5-4-8-9(15)6-10(12(18)19)16-11(8)7-17/h6H,4-5,7H2,1-3H3,(H,18,19)

InChI Key

IZENSCHEDMWSKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2Cl)C(=O)O

7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a chemical compound characterized by its complex structure, which includes a naphthyridine core with various functional groups. Its molecular formula is C14H18ClN2O4C_{14}H_{18}ClN_{2}O_{4} and it has a molecular weight of approximately 278.30 g/mol . The compound features a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amines during reactions. The presence of chlorine at the fourth position of the naphthyridine ring adds to its reactivity and potential biological activity.

Typical for naphthyridines and carboxylic acids:

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of naphthyridine derivatives.
  • Reduction Reactions: The compound can also be reduced to yield various derivatives with different functional groups .

Research indicates that compounds similar to 7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid exhibit significant biological activities. These include antiviral properties against hepatitis B and D viruses, as well as potential effects on other viral infections . The presence of the naphthyridine structure is often linked to antimicrobial and anti-inflammatory activities.

The synthesis of 7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves several key steps:

  • Formation of Naphthyridine Core: Starting from appropriate precursors like 2-amino-pyridine derivatives and carbonyl compounds.
  • Chlorination: Introduction of the chlorine atom at the fourth position using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
  • Protection of Amines: The tert-butoxycarbonyl group is introduced through reaction with tert-butoxycarbonyl anhydride or similar reagents.
  • Carboxylation: Final steps involve introducing the carboxylic acid group through carboxylation reactions or hydrolysis of intermediates .

This compound has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing antiviral agents or other therapeutic drugs targeting viral infections. Additionally, its unique structure allows for further modifications that could enhance its efficacy or alter its pharmacokinetic properties.

Studies on interaction profiles indicate that 7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid interacts with various biological targets. These interactions might involve binding to viral proteins or enzymes essential for viral replication. Further research is needed to elucidate specific mechanisms of action and potential side effects associated with its use.

Several compounds share structural similarities with 7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid:

Compound NameSimilarityKey Features
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid0.91Different position of tert-butoxycarbonyl group
tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate0.91Lacks chlorine substituent
7-tert-butyl 3-methyl 5,6-dihydro-1,7-naphthyridine-3,7(8H)-dicarboxylate0.99Additional methyl and dicarboxylate functionalities
6-(tert-butoxycarbonyl)-5,6-dihydro-1,7-naphthyridine-3-carboxylic acid0.91Similar core but different functional groups

These compounds highlight the uniqueness of 7-(tert-butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid due to its specific chlorine substitution and protective group configuration.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

312.0876847 g/mol

Monoisotopic Mass

312.0876847 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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